![molecular formula C5H9NO3 B3041863 (R)-2-Amino-2-(oxetan-3-YL)acetic acid CAS No. 394653-43-1](/img/structure/B3041863.png)
(R)-2-Amino-2-(oxetan-3-YL)acetic acid
Overview
Description
“®-2-Amino-2-(oxetan-3-YL)acetic acid” is a chemical compound with the molecular formula C5H8O3 . The oxetane ring in this compound serves as an isostere of the carbonyl moiety .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “®-2-Amino-2-(oxetan-3-YL)acetic acid” has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The (bio)-isosteric replacement of the carboxylic acid moiety of biologically active compounds is a common strategy in medicinal chemistry that is frequently employed to improve/modify the pharmacokinetic and/or pharmacodynamic properties of compounds of interest .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-2-(oxetan-3-YL)acetic acid” include a molecular weight of 116.12 . It’s also worth noting that the physicochemical properties of similar compounds have been evaluated in the literature .Scientific Research Applications
Synthesis of Beta-Pseudopeptide Foldamers
- Research on the synthesis of beta-pseudopeptide foldamers using compounds like (R)-2-Amino-2-(oxetan-3-YL)acetic acid indicates potential applications in biologically relevant environments. These foldamers, exhibiting regular helical structures, are suitable for application in aqueous solutions, which are significant for biological systems (Luppi et al., 2004).
Development of Novel Amino Acid Derivatives
- The amino acid derivative this compound has been used in the synthesis of new heterocyclic amino acid derivatives, including azetidine and oxetane rings. These compounds are synthesized through efficient methods and have applications in developing novel biochemical compounds (Gudelis et al., 2023).
Synthesis of 3-Substituted 3-(Acetoxymethyl)azetidines
- The derivative this compound has been utilized in the synthesis of 3-substituted 3-(acetoxymethyl)azetidines and oxetane compounds. These compounds demonstrate potential in the field of chemical synthesis and pharmaceutical research (Groth & Meldal, 2001).
Preparation of Antifungal Compounds
- Research into the synthesis of various this compound derivatives has shown potential in creating antifungal compounds. These derivatives exhibit varying degrees of antifungal activity, offering insights into developing new antifungal agents (Doležel et al., 2009).
Synthesis of Spirocyclic Compounds
- The compound has been utilized in the silver-catalyzed synthesis of spirocyclic compounds, showcasing its versatility in creating complex molecular structures. These spirocycles have implications in pharmaceutical and biochemical research (Jones et al., 2016).
Mechanism of Action
Safety and Hazards
The safety data sheet (SDS) for “®-2-Amino-2-(oxetan-3-YL)acetic acid” includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
properties
IUPAC Name |
(2R)-2-amino-2-(oxetan-3-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBFQWTJJLVRW-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CO1)[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.